molecular formula C6H8O4 B12845962 (S)-Methyl 5-oxotetrahydrofuran-3-carboxylate

(S)-Methyl 5-oxotetrahydrofuran-3-carboxylate

Cat. No.: B12845962
M. Wt: 144.12 g/mol
InChI Key: YPVWDFLEJHZAHZ-BYPYZUCNSA-N
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Description

(S)-Methyl 5-oxotetrahydrofuran-3-carboxylate is an organic compound with a molecular formula of C6H8O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 5-oxotetrahydrofuran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as a diester or a keto ester, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 5-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(S)-Methyl 5-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of chiral drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 5-oxotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biochemical effects, depending on the specific pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxotetrahydrofuran-3-carboxylate: This compound is structurally similar but differs in the position of the ketone group.

    Benzofuran derivatives: These compounds share a similar furan ring structure but have different substituents and biological activities.

Uniqueness

(S)-Methyl 5-oxotetrahydrofuran-3-carboxylate is unique due to its specific chiral configuration and the presence of both a ketone and an ester functional group. This combination of features makes it a valuable compound for various synthetic and research applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

methyl (3S)-5-oxooxolane-3-carboxylate

InChI

InChI=1S/C6H8O4/c1-9-6(8)4-2-5(7)10-3-4/h4H,2-3H2,1H3/t4-/m0/s1

InChI Key

YPVWDFLEJHZAHZ-BYPYZUCNSA-N

Isomeric SMILES

COC(=O)[C@H]1CC(=O)OC1

Canonical SMILES

COC(=O)C1CC(=O)OC1

Origin of Product

United States

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